molecular formula C6H13ClO2 B12988118 2-[2-(Chloromethoxy)ethoxy]propane

2-[2-(Chloromethoxy)ethoxy]propane

Cat. No.: B12988118
M. Wt: 152.62 g/mol
InChI Key: WMDGOIGPEWDLTN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Chloromethoxy)ethoxy)propane typically involves the reaction of 2-chloroethanol with 1,2-dichloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the carbon atom of 1,2-dichloropropane, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(2-(Chloromethoxy)ethoxy)propane can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Chloromethoxy)ethoxy)propane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloromethoxy group can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of alcohols.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of ethers, amines, or thioethers.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

2-(2-(Chloromethoxy)ethoxy)propane is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of biochemical pathways and enzyme interactions.

    Medicine: As a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Chloromethoxy)ethoxy)propane involves its reactivity towards nucleophiles due to the presence of the chloromethoxy group. This reactivity allows it to participate in various substitution and addition reactions, forming stable products. The compound can also interact with biological molecules, influencing biochemical pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Chloromethoxy)ethoxy)propane is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various chemical products, particularly in the pharmaceutical industry .

Properties

Molecular Formula

C6H13ClO2

Molecular Weight

152.62 g/mol

IUPAC Name

2-[2-(chloromethoxy)ethoxy]propane

InChI

InChI=1S/C6H13ClO2/c1-6(2)9-4-3-8-5-7/h6H,3-5H2,1-2H3

InChI Key

WMDGOIGPEWDLTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOCCl

Origin of Product

United States

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